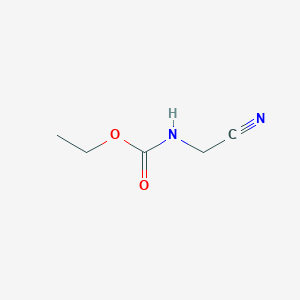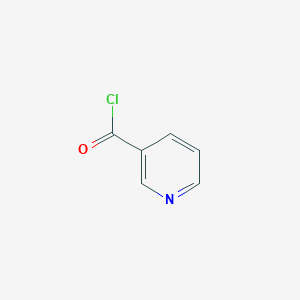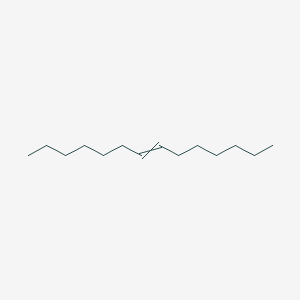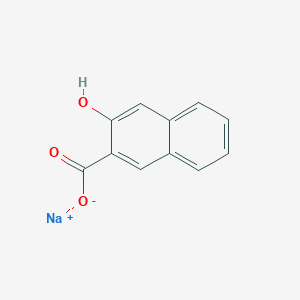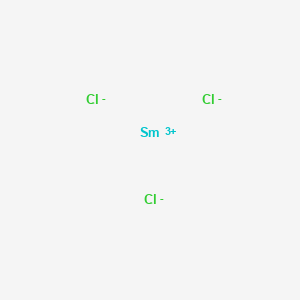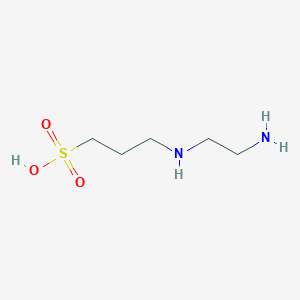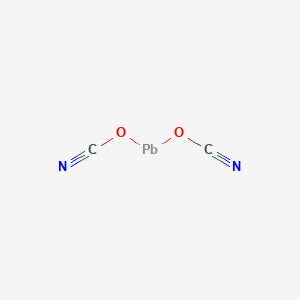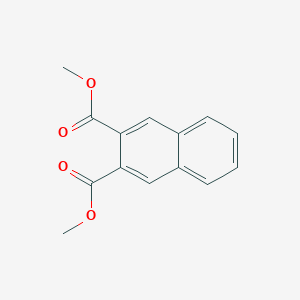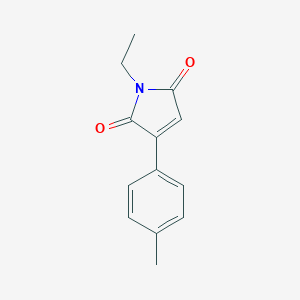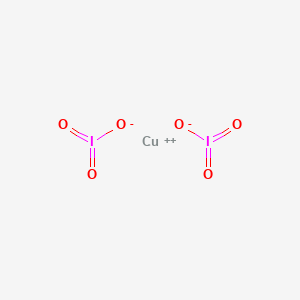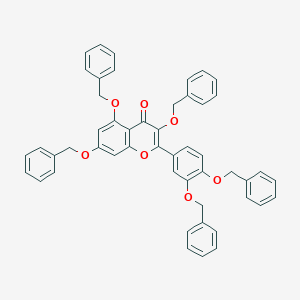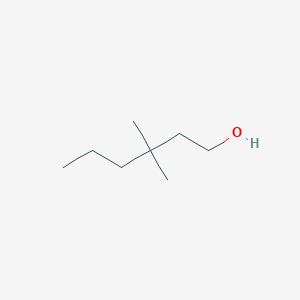
Osmium(4+);oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium(IV) oxide, commonly known as osmium tetroxide, is a chemical compound with the formula OsO₄. It is a highly volatile and toxic compound that is widely used in various scientific and industrial applications. Osmium tetroxide is known for its strong oxidizing properties and its ability to stain biological tissues, making it a valuable tool in electron microscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Osmium tetroxide can be synthesized through the direct oxidation of osmium metal. The reaction typically involves heating osmium in the presence of oxygen at elevated temperatures: [ \text{Os} + 2 \text{O}_2 \rightarrow \text{OsO}_4 ]
Another method involves the oxidation of osmium salts with concentrated nitric acid: [ \text{OsCl}_3 + 4 \text{HNO}_3 \rightarrow \text{OsO}_4 + 3 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, osmium tetroxide is often produced as a byproduct during the extraction and refining of platinum group metals. The process involves the oxidation of osmium-containing residues with nitric acid or chlorine gas, followed by the distillation of the volatile osmium tetroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Osmium tetroxide undergoes several types of chemical reactions, including:
Oxidation: Osmium tetroxide is a powerful oxidizing agent and can oxidize a variety of organic and inorganic compounds.
Reduction: It can be reduced to osmium dioxide (OsO₂) or osmium metal (Os) under certain conditions.
Substitution: Osmium tetroxide can form complexes with various ligands, leading to substitution reactions.
Common Reagents and Conditions
-
Oxidation of Alkenes: : Osmium tetroxide is commonly used to dihydroxylate alkenes, forming vicinal diols. This reaction typically requires a catalytic amount of osmium tetroxide and a stoichiometric oxidant such as hydrogen peroxide or N-methylmorpholine N-oxide. [ \text{RCH=CHR’} + \text{OsO}_4 \rightarrow \text{RCHOH-CHOHR’} ]
-
Reduction: : Osmium tetroxide can be reduced using reducing agents such as hydrogen gas or sodium bisulfite. [ \text{OsO}_4 + 4 \text{H}_2 \rightarrow \text{Os} + 4 \text{H}_2\text{O} ]
Major Products Formed
The major products formed from the reactions of osmium tetroxide include vicinal diols from alkene oxidation and osmium dioxide or osmium metal from reduction reactions.
Applications De Recherche Scientifique
Osmium tetroxide has a wide range of scientific research applications, including:
Electron Microscopy: It is used as a staining agent to provide contrast in biological samples, allowing for detailed imaging of cellular structures.
Organic Synthesis: Osmium tetroxide is used in the dihydroxylation of alkenes to produce vicinal diols, which are important intermediates in organic synthesis.
Catalysis: Osmium compounds, including osmium tetroxide, are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Research: Osmium tetroxide is used in the study of cellular and molecular biology due to its ability to fix and stain biological tissues.
Mécanisme D'action
The mechanism of action of osmium tetroxide involves its strong oxidizing properties. In biological applications, it reacts with unsaturated lipids in cell membranes, forming stable adducts that provide contrast in electron microscopy. In organic synthesis, osmium tetroxide forms a cyclic osmate ester intermediate with alkenes, which is then hydrolyzed to produce vicinal diols.
Comparaison Avec Des Composés Similaires
Osmium tetroxide is unique among osmium compounds due to its high oxidation state (+8) and its volatility. Similar compounds include:
Ruthenium tetroxide (RuO₄): Similar in structure and reactivity to osmium tetroxide, but less commonly used due to its higher cost and lower availability.
Platinum tetroxide (PtO₄): Another high oxidation state compound, but less stable and less commonly used in practical applications.
Osmium tetroxide stands out for its strong oxidizing properties, making it a valuable tool in both scientific research and industrial applications.
Propriétés
IUPAC Name |
osmium(4+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Os/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPIBBXHTZPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Os+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Os |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923354 |
Source


|
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-02-1 |
Source


|
| Record name | Osmium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
